Belvarafenib TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

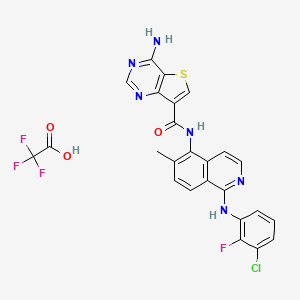

4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClFN6OS.C2HF3O2/c1-11-5-6-13-12(7-8-27-22(13)30-16-4-2-3-15(24)17(16)25)18(11)31-23(32)14-9-33-20-19(14)28-10-29-21(20)26;3-2(4,5)1(6)7/h2-10H,1H3,(H,27,30)(H,31,32)(H2,26,28,29);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFMPRYDZZISSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17ClF4N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Belvarafenib TFA: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belvarafenib (also known as HM95573 or GDC-5573) is an orally bioavailable, potent, and selective small-molecule inhibitor of the RAF (Rapidly Accelerated Fibrosarcoma) family of serine/threonine protein kinases.[1][2] Classified as a type II pan-RAF inhibitor, it has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in solid tumors harboring mutations in the BRAF and RAS genes, such as melanoma.[3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of Belvarafenib, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.

Core Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

The primary mechanism of action of Belvarafenib is the disruption of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the RAS-RAF-MEK-ERK cascade. This pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration. In many cancers, mutations in genes like BRAF and NRAS lead to the constitutive (constant) activation of this pathway, driving uncontrolled tumor cell growth.

Belvarafenib functions as a RAF dimer inhibitor . Unlike type I inhibitors that target the active monomeric form of BRAF, Belvarafenib binds to and stabilizes an inactive conformation of the RAF kinase, preventing it from forming the active dimers required for downstream signaling. This is a crucial distinction, as it allows Belvarafenib to be effective in contexts where type I inhibitors may fail or induce paradoxical pathway activation.

Its designation as a "pan-RAF" inhibitor stems from its potent activity against multiple RAF isoforms, including wild-type BRAF, the oncogenic BRAF V600E mutant, and CRAF (also known as RAF-1). By inhibiting these key upstream kinases, Belvarafenib effectively blocks the phosphorylation and activation of MEK1/2. This, in turn, prevents the subsequent phosphorylation and activation of ERK1/2, the final kinase in the cascade. The inhibition of ERK signaling ultimately leads to a halt in the transcription of genes required for cell proliferation and survival, thereby exerting its anti-tumor effect. This mechanism has shown efficacy in both BRAF-mutant and NRAS-mutant cancer models.

Quantitative Data: Kinase and Cellular Inhibition Profiles

The potency and selectivity of Belvarafenib have been characterized through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values quantify the drug's effectiveness at inhibiting specific kinases or the growth of cancer cell lines.

Table 1: Biochemical Kinase Inhibition Profile of Belvarafenib

| Kinase Target | IC50 (nM) | Source |

| Primary RAF Targets | ||

| BRAF V600E | 7 | |

| CRAF (RAF-1) | 2 - 5 | |

| BRAF (Wild-Type) | 41 - 56 | |

| Other Inhibited Kinases | ||

| FMS (CSF1R) | 10 - 44 | |

| DDR1 | 23 - 77 | |

| DDR2 | 44 - 182 |

Table 2: Cellular Growth Inhibition Profile of Belvarafenib

| Cell Line | Cancer Type | Relevant Mutation | IC50 (nM) | Source |

| A375 | Melanoma | BRAF V600E | 57 | |

| SK-MEL-28 | Melanoma | BRAF V600E | 69 | |

| SK-MEL-2 | Melanoma | NRAS Q61R | 53 | |

| SK-MEL-30 | Melanoma | NRAS Q61K | 24 |

Visualizing the Mechanism of Action

Signaling Pathway Inhibition

The following diagram illustrates the RAS-RAF-MEK-ERK signaling pathway and highlights the point of inhibition by Belvarafenib.

Caption: Belvarafenib inhibits the RAF dimer, blocking downstream MEK/ERK signaling.

Experimental Protocols and Methodologies

The mechanism of action of Belvarafenib was elucidated through a series of established preclinical experimental protocols.

-

Biochemical Kinase Assays: To determine the direct inhibitory activity of Belvarafenib on its targets, in vitro kinase assays were performed. These typically involve incubating purified, recombinant kinase enzymes (e.g., BRAF V600E, CRAF) with a substrate and ATP. The inhibitory potency (IC50) is calculated by measuring the reduction in substrate phosphorylation across a range of Belvarafenib concentrations.

-

Cell-Based Proliferation Assays: The anti-proliferative effects of Belvarafenib on cancer cells were measured using assays that quantify cell viability. Cancer cell lines with known BRAF or NRAS mutations (e.g., A375, SK-MEL-30) are treated with varying concentrations of the drug for a set period (e.g., 48-72 hours). The number of viable cells is then determined using reagents like MTT or CellTiter-Glo, allowing for the calculation of cellular IC50 values.

-

Downstream Pathway Modulation Analysis: To confirm that Belvarafenib inhibits the intended signaling pathway within cells, techniques like Western blotting or Förster Resonance Energy Transfer (FRET) imaging are used. After treating cancer cells with Belvarafenib, cell lysates are analyzed for the phosphorylation status of key downstream proteins, such as MEK and ERK. A significant reduction in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) levels indicates successful on-target pathway inhibition.

-

In Vivo Xenograft Models: To evaluate anti-tumor efficacy in a living system, human cancer cell lines are implanted into immunocompromised mice. Once tumors are established, mice are treated orally with Belvarafenib. Tumor volume is measured regularly to assess the drug's ability to inhibit tumor growth compared to a vehicle control group. These studies have demonstrated Belvarafenib's ability to suppress tumor growth in both BRAF V600E and NRAS-mutant xenograft models.

Experimental Evaluation Workflow

The following diagram outlines a typical preclinical workflow for characterizing a targeted inhibitor like Belvarafenib.

Caption: Preclinical evaluation workflow from biochemical assays to in vivo models.

Rationale for Use in RAS-Mutant Cancers

While BRAF inhibitors are established for BRAF-mutant tumors, treating RAS-mutant cancers is more complex. Activating NRAS mutations also signal through the RAF-MEK-ERK pathway. Belvarafenib's ability to potently inhibit CRAF, a key RAF isoform in RAS-driven signaling, provides a strong rationale for its use in NRAS-mutant malignancies like melanoma. Clinical studies have confirmed anti-tumor activity in patients with NRAS-mutant melanoma.

Logical Relationship: Mutation to Treatment

The diagram below illustrates the logical connection between specific oncogenic mutations and the therapeutic strategy employing Belvarafenib.

Caption: Rationale for using Belvarafenib in BRAF and NRAS mutant tumors.

Conclusion

Belvarafenib is a type II pan-RAF inhibitor that potently targets key kinases in the MAPK signaling cascade. Its core mechanism of action involves the inhibition of RAF dimers, including BRAF V600E and CRAF, leading to the suppression of downstream MEK and ERK phosphorylation. This blockade of a critical oncogenic pathway results in significant anti-tumor activity in cancer models and patients with BRAF and NRAS mutations. The comprehensive preclinical data and ongoing clinical investigations underscore its importance as a targeted therapy in precision oncology.

References

Belvarafenib: A Technical Guide to its Pan-RAF Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pan-RAF inhibition profile of belvarafenib (formerly known as HM95573 or GDC-5573), a potent and selective type II RAF dimer inhibitor. Belvarafenib has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in cancers harboring BRAF and NRAS mutations.[1][2][3] This document consolidates key quantitative data, outlines detailed experimental methodologies for its characterization, and provides visual representations of its mechanism of action and relevant experimental workflows.

Core Mechanism of Action

Belvarafenib is an orally available inhibitor of the Raf family of serine/threonine protein kinases.[4] It targets BRAF, including the common V600E mutant, and CRAF (also known as RAF-1).[4] By inhibiting these kinases, belvarafenib effectively blocks the downstream signaling of the MAPK/ERK pathway, which is crucial for cell proliferation and survival and is often dysregulated in various cancers. A key feature of belvarafenib is its activity as a RAF dimer inhibitor, which allows it to inhibit both BRAF and CRAF monomers, as well as their homodimers and heterodimers, without inducing the paradoxical MAPK pathway activation often seen with first-generation RAF monomer inhibitors in RAS-mutant cells.

Quantitative Inhibition Profile

Belvarafenib's potency against various RAF kinases and its anti-proliferative effects on cancer cell lines have been quantified through numerous in vitro studies. The following tables summarize this key data.

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) values demonstrate belvarafenib's potent inhibition of wild-type and mutant BRAF, as well as CRAF.

| Target Kinase | IC50 (nM) | Assay Type |

| BRAF (Wild-Type) | 41 | Cell-free assay |

| BRAF V600E | 7 | Cell-free assay |

| CRAF (RAF-1) | 2-5 | Cell-free assay |

Data sourced from multiple references.

Cellular Activity: Anti-proliferative Effects

Belvarafenib effectively inhibits the growth of various cancer cell lines, particularly those with BRAF and NRAS mutations.

| Cell Line | Cancer Type | Key Mutation(s) | GI50/IC50 (nM) |

| A375 | Melanoma | BRAF V600E | 57 |

| SK-MEL-28 | Melanoma | BRAF V600E | 69 |

| SK-MEL-2 | Melanoma | NRAS Q61R | 53 |

| SK-MEL-30 | Melanoma | NRAS Q61K | 24 |

Data represents the concentration required to inhibit cell growth by 50% and is sourced from multiple references.

Signaling Pathway Inhibition

Belvarafenib exerts its anti-tumor effects by inhibiting the RAS-RAF-MEK-ERK signaling pathway. Upon activation by upstream signals such as growth factors binding to receptor tyrosine kinases (RTKs), RAS proteins activate RAF kinases. RAF kinases then phosphorylate and activate MEK, which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation, survival, and differentiation. Belvarafenib's inhibition of BRAF and CRAF disrupts this cascade.

Resistance Mechanisms

A notable mechanism of resistance to belvarafenib involves acquired mutations in ARAF. These mutations can confer resistance in a manner that is dependent on both kinase activity and dimerization. This suggests that while belvarafenib is effective against BRAF and CRAF, ARAF can serve a compensatory role, leading to reactivation of the MAPK pathway. Combining belvarafenib with a MEK inhibitor, such as cobimetinib, has been shown to delay the onset of ARAF-driven resistance.

Experimental Protocols

The characterization of belvarafenib's pan-RAF inhibition profile relies on a suite of standard and specialized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of belvarafenib on the enzymatic activity of purified RAF kinases.

Objective: To determine the IC50 value of belvarafenib against specific RAF kinase isoforms.

Materials:

-

Recombinant active RAF kinases (BRAF, BRAF V600E, CRAF)

-

Kinase substrate (e.g., inactive MEK)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP)

-

Belvarafenib (serially diluted)

-

Kinase reaction buffer

-

Microplates

-

Phosphorimager or appropriate detection instrument

Generalized Protocol:

-

Preparation: Serially dilute belvarafenib in a suitable solvent (e.g., DMSO) and then in the kinase reaction buffer. Prepare a solution of the recombinant kinase and the kinase substrate in the reaction buffer.

-

Kinase Reaction: Add the diluted belvarafenib to the wells of a microplate. Introduce the kinase solution to each well and incubate briefly to allow for inhibitor binding.

-

Initiation: Start the kinase reaction by adding the ATP/substrate solution to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration to allow for substrate phosphorylation.

-

Termination and Detection: Stop the reaction. The method of detection will depend on the assay format. For radiometric assays, the phosphorylated substrate is separated (e.g., via SDS-PAGE) and the signal is quantified using a phosphorimager. For other formats like fluorescence or luminescence-based assays, a detection reagent is added, and the signal is measured with a microplate reader.

-

Data Analysis: Subtract the background signal. Plot the percentage of kinase activity against the logarithm of the belvarafenib concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This assay measures the effect of belvarafenib on the proliferation and survival of cancer cell lines.

Objective: To determine the GI50 or IC50 value of belvarafenib in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A375, SK-MEL-2)

-

Cell culture medium and supplements

-

Belvarafenib (serially diluted)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

-

Microplate reader

Generalized Protocol:

-

Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of belvarafenib. Include vehicle-only controls.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Addition of Viability Reagent: Add the cell viability reagent to each well.

-

Incubation with Reagent: Incubate for a period sufficient for the reagent to be metabolized by viable cells, leading to a colorimetric or fluorescent change.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle-treated controls. Plot the percentage of cell viability against the logarithm of the belvarafenib concentration and fit the data to a dose-response curve to calculate the GI50 or IC50 value.

Western Blotting for Pathway Analysis

Western blotting is used to assess the levels of key proteins and their phosphorylation status within the MAPK signaling pathway, providing a direct measure of belvarafenib's on-target effects in cells.

Objective: To determine if belvarafenib inhibits the phosphorylation of downstream effectors of RAF, such as MEK and ERK, in cancer cell lines.

Materials:

-

Cancer cell lines

-

Belvarafenib

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

Transfer apparatus

-

Membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., BSA or non-fat milk)

-

Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Generalized Protocol:

-

Cell Treatment and Lysis: Treat cultured cells with belvarafenib for a specified time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (both total and phosphorylated forms).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation, normalizing to total protein and a loading control (e.g., GAPDH).

Conclusion

Belvarafenib is a potent pan-RAF inhibitor with a well-defined mechanism of action centered on the MAPK/ERK signaling pathway. Its ability to inhibit RAF dimers without causing paradoxical pathway activation makes it a promising therapeutic agent for cancers with BRAF and NRAS mutations. The quantitative data presented in this guide, along with the outlined experimental protocols, provide a comprehensive technical overview for researchers and drug development professionals working to further understand and utilize this compound in oncology. Future research will likely focus on overcoming resistance mechanisms, potentially through combination therapies, to maximize the clinical benefit of belvarafenib.

References

Belvarafenib's Binding Affinity to CRAF Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of belvarafenib, a potent pan-RAF inhibitor, with a specific focus on its interaction with the CRAF kinase. This document details quantitative binding data, the relevant signaling pathways, and the experimental methodologies used to determine these interactions.

Introduction to Belvarafenib

Belvarafenib (also known as HM95573) is a selective and orally bioavailable small molecule inhibitor targeting the RAF family of serine/threonine protein kinases.[1][2][3] It is classified as a type II RAF dimer inhibitor, which is effective against both BRAF and CRAF isoforms.[4][5] This dual inhibitory action allows belvarafenib to suppress the mitogen-activated protein kinase (MAPK) signaling pathway in tumors with both BRAF and RAS mutations, without paradoxically activating the pathway in wild-type BRAF cells. The RAF kinases are central components of the RAF/MEK/ERK signaling cascade, a pathway frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.

Quantitative Binding Affinity of Belvarafenib

Belvarafenib demonstrates high-affinity binding to CRAF, as well as other members of the RAF kinase family. Its potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase's activity in vitro. The compound's high selectivity toward BRAF mutant and CRAF kinases has been demonstrated in biochemical assays.

Below is a summary of the reported IC50 values for belvarafenib against CRAF and other relevant kinases, derived from cell-free assays.

| Kinase Target | Belvarafenib IC50 (nM) | Source(s) |

| CRAF (C-RAF / Raf-1) | 2 | |

| CRAF (C-RAF / Raf-1) | 5 | |

| BRAF (V600E) | 7 | |

| BRAF (Wild-Type) | 41 | |

| BRAF (Wild-Type) | 56 | |

| CSF1R (FMS) | 10 - 44 | |

| DDR1 | 23 - 77 | |

| DDR2 | 44 - 182 |

The CRAF Signaling Pathway and Belvarafenib's Mechanism of Action

CRAF, also known as Raf-1, is a key component of the RAS-RAF-MEK-ERK signaling pathway. This cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of the small GTPase, RAS. Activated RAS recruits CRAF to the cell membrane, where it is activated through a complex process involving dimerization and phosphorylation. Activated CRAF then phosphorylates and activates its only known substrates, the dual-specificity kinases MEK1 and MEK2. MEK, in turn, phosphorylates and activates the extracellular signal-regulated kinases (ERK1/2). Activated ERK translocates to the nucleus to phosphorylate and regulate a multitude of transcription factors, ultimately controlling fundamental cellular processes like proliferation, differentiation, survival, and apoptosis.

Belvarafenib exerts its therapeutic effect by binding to and inhibiting CRAF, which blocks the phosphorylation of MEK and ERK. This sustained suppression of the MAPK signaling cascade inhibits the growth of tumor cells that are dependent on this pathway.

Caption: The RAS-RAF-MEK-ERK signaling cascade and the inhibitory action of Belvarafenib.

Experimental Protocols for Determining Kinase Binding Affinity

The IC50 values for belvarafenib are determined using in vitro, cell-free biochemical assays. Homogeneous Time-Resolved Fluorescence (HTRF) and LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are common, robust platforms for this purpose. These assays measure the phosphorylation of a specific substrate by the kinase.

Principle of TR-FRET Kinase Assay

In a typical TR-FRET kinase assay, a ULight™-labeled peptide substrate is used along with a europium (Eu)-labeled anti-phospho-specific antibody. When the kinase (e.g., CRAF) phosphorylates the ULight-substrate in the presence of ATP, the Eu-labeled antibody binds to the newly phosphorylated site. This brings the europium donor and the ULight acceptor into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) to occur upon excitation. An inhibitor competes with ATP for the kinase's binding site, reducing substrate phosphorylation and thus decreasing the FRET signal. The intensity of the signal is inversely proportional to the inhibitory activity of the compound being tested.

Generalized Protocol for CRAF Inhibition Assay (TR-FRET)

This protocol provides a representative workflow for determining the IC50 of belvarafenib against CRAF kinase.

1. Reagent Preparation:

-

Kinase Buffer: Prepare a suitable reaction buffer, typically containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

-

CRAF Enzyme: Dilute purified, recombinant CRAF kinase to the desired working concentration (e.g., 2X the final concentration) in kinase buffer.

-

Substrate/ATP Mix: Prepare a 4X working solution of the ULight-labeled substrate (e.g., ULight-MEK1) and ATP in kinase buffer. The ATP concentration is often set near its Km value for the kinase to ensure competitive binding can be accurately measured.

-

Belvarafenib Dilutions: Perform a serial dilution of belvarafenib in 100% DMSO to create a range of concentrations. Further dilute these into kinase buffer to create 4X working solutions.

-

Stop/Detection Solution: Prepare a solution containing EDTA in a detection buffer to stop the kinase reaction. Add the Europium-labeled anti-phospho-substrate antibody to this solution.

2. Assay Procedure (384-well plate format):

-

Compound Addition: Dispense 2.5 µL of the 4X belvarafenib dilutions (or vehicle control) into the wells of a white, low-volume 384-well plate.

-

Enzyme Addition: Add 5 µL of the 2X CRAF enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Add 2.5 µL of the 4X Substrate/ATP mix to each well to initiate the kinase reaction. The final reaction volume is 10 µL.

-

Incubation: Cover the plate and incubate at room temperature for the desired reaction time (e.g., 60-90 minutes).

-

Reaction Termination and Detection: Add 10 µL of the Stop/Detection solution to each well. This stops the enzymatic reaction and initiates the detection process.

-

Final Incubation: Cover the plate and incubate for at least 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

-

Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

3. Data Analysis:

-

Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000) for each well.

-

Plot the HTRF ratio against the logarithm of the belvarafenib concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Caption: Workflow for a TR-FRET based kinase inhibition assay to determine IC50 values.

References

Belvarafenib's Downstream Signaling Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belvarafenib (TFA), a potent and selective pan-RAF inhibitor, has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in cancers harboring BRAF and NRAS mutations. As a type II RAF inhibitor, it targets both monomeric and dimeric forms of RAF kinases, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This technical guide provides an in-depth analysis of the downstream signaling effects of belvarafenib, offering a comprehensive resource for researchers and drug development professionals. We will delve into the core signaling pathways modulated by belvarafenib, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize these complex interactions through signaling pathway diagrams.

Core Mechanism of Action and Downstream Signaling

Belvarafenib exerts its primary effect by inhibiting the kinase activity of ARAF, BRAF, and CRAF proteins.[1] This inhibition disrupts the canonical RAS-RAF-MEK-ERK (MAPK) pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a common driver of oncogenesis.[2][3]

Upon binding to RAF kinases, belvarafenib prevents the phosphorylation and subsequent activation of MEK1 and MEK2. This, in turn, blocks the phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2. The inhibition of ERK signaling is a central mechanism through which belvarafenib exerts its anti-proliferative effects.

Beyond the MAPK pathway, studies have indicated that belvarafenib can also modulate other critical signaling networks. Notably, the phosphorylation of AKT and the ribosomal protein S6 kinase (S6K), key components of the PI3K/AKT/mTOR pathway, has been shown to be inhibited by belvarafenib treatment in cancer cells with BRAF, NRAS, or KRAS mutations. This suggests a broader impact of belvarafenib on tumor cell signaling than initially anticipated.

Data Presentation: Quantitative Inhibition Data

The following tables summarize the key quantitative data regarding belvarafenib's inhibitory activity.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) |

| BRAF WT | 41 |

| BRAF V600E | 7 |

| CRAF | 2 |

Table 2: Cell Growth Inhibition in Melanoma Cell Lines

| Cell Line | Genotype | IC50 (nM) |

| A375 | BRAF V600E | 57 |

| SK-MEL-28 | BRAF V600E | 69 |

| SK-MEL-2 | NRAS Q61R | 53 |

| SK-MEL-30 | NRAS Q61K | 24 |

Table 3: Downstream Signaling Inhibition

| Cell Line | Treatment | pMEK Inhibition | pERK Inhibition |

| HCT-116 | Belvarafenib (24h) | Dose-dependent reduction in pMEK/Total MEK ratio | Not specified |

| A375 | Belvarafenib (24h) | Dose-dependent inhibition | Dose-dependent inhibition |

| SK-MEL-30 | Belvarafenib (24h) | Dose-dependent inhibition | Dose-dependent inhibition |

Further quantitative data on the inhibition of pAKT and pS6K are still under investigation and will be updated as more research becomes available.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to elucidate the downstream signaling effects of belvarafenib.

Western Blotting for Phosphoprotein Analysis

Objective: To qualitatively and quantitatively assess the phosphorylation status of key signaling proteins (e.g., MEK, ERK, AKT, S6K) in response to belvarafenib treatment.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., A375, SK-MEL-30, HCT116) at a suitable density and allow them to adhere overnight.

-

Treat cells with varying concentrations of belvarafenib or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6K, anti-S6K) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software. Normalize the intensity of phosphoprotein bands to the corresponding total protein bands.

-

Fluorescence Resonance Energy Transfer (FRET) Imaging

Objective: To visualize and quantify the activation of specific kinases (e.g., ERK, AKT, S6K) in real-time within living cells following belvarafenib treatment.

Protocol:

-

Cell Transfection:

-

Transfect cells with a FRET-based biosensor plasmid encoding for the kinase of interest (e.g., an ERK-FRET biosensor). The biosensor typically consists of a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP) linked by a substrate peptide for the kinase.

-

-

Cell Culture and Treatment:

-

Plate the transfected cells on glass-bottom dishes suitable for live-cell imaging.

-

Allow the cells to express the biosensor for 24-48 hours.

-

Treat the cells with belvarafenib or a vehicle control.

-

-

Live-Cell Imaging:

-

Perform time-lapse imaging using a fluorescence microscope equipped for FRET imaging.

-

Acquire images in the donor, acceptor, and FRET channels at regular intervals.

-

-

Image Analysis:

-

Correct for background fluorescence and spectral bleed-through.

-

Calculate the FRET ratio (e.g., YFP/CFP intensity) for each cell over time. An increase or decrease in the FRET ratio, depending on the biosensor design, indicates a change in kinase activity.

-

Quantify the changes in FRET ratio in response to belvarafenib treatment.

-

Mandatory Visualizations

Signaling Pathway Diagrams

References

- 1. ARAF mutations confer resistance to the RAF inhibitor belvarafenib in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteogenomics Reveals Perturbed Signaling Networks in Malignant Melanoma Cells Resistant to BRAF Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospho-proteomic analyses of B-Raf protein complexes reveal new regulatory principles - PMC [pmc.ncbi.nlm.nih.gov]

Belvarafenib TFA in NRAS-Mutant Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRAS-mutant melanoma, accounting for approximately 20% of cases, represents a significant clinical challenge due to its aggressive nature and limited therapeutic options.[1] Unlike BRAF-mutant melanoma, for which targeted therapies have revolutionized treatment, NRAS mutations have proven more difficult to target directly. Belvarafenib (HM95573/GDC-5573), a potent and selective type II RAF dimer inhibitor, has emerged as a promising therapeutic agent in this setting.[2][3][4][5] This technical guide provides an in-depth overview of belvarafenib's mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used in its evaluation for the treatment of NRAS-mutant melanoma.

Mechanism of Action

Belvarafenib is a pan-RAF inhibitor that targets both BRAF and CRAF kinases. In NRAS-mutant melanoma, the constitutively active NRAS protein leads to the activation of the MAPK signaling pathway (RAS-RAF-MEK-ERK) primarily through the formation of RAF dimers. Belvarafenib, as a type II inhibitor, binds to and stabilizes the inactive conformation of the RAF kinase, preventing its dimerization and subsequent downstream signaling. This mode of action is distinct from type I RAF inhibitors, which are ineffective in RAS-mutant cancers and can paradoxically activate the MAPK pathway.

Signaling Pathway

Caption: Belvarafenib inhibits the MAPK pathway by targeting RAF dimers.

Preclinical Data

Belvarafenib has demonstrated significant antitumor activity in preclinical models of NRAS-mutant melanoma.

In Vitro Activity

| Cell Line | NRAS Mutation | Belvarafenib IC50 (nM) | Belvarafenib GI50 (nM) |

| SK-MEL-2 | Q61R | 53 | - |

| SK-MEL-30 | Q61K | 24 | ~50 |

| IPC-298 | Q61L | - | ~100 |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data compiled from multiple sources.

In Vivo Xenograft Models

In xenograft models using NRAS-mutant melanoma cell lines, belvarafenib monotherapy significantly inhibited tumor growth. Furthermore, studies have shown that belvarafenib can penetrate the blood-brain barrier, suggesting its potential for treating brain metastases.

Clinical Trial Data

Belvarafenib has been evaluated in several Phase I and Ib clinical trials, both as a monotherapy and in combination with other targeted agents.

Belvarafenib Monotherapy (NCT02405065, NCT03118817)

| Patient Population | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| NRAS-mutant melanoma (dose escalation) | 9 | 44% | - |

| NRAS-mutant melanoma (dose expansion) | 9 | 22% (2 PRs) | 67% (2 PRs + 4 SDs) |

PR: Partial Response; SD: Stable Disease. Data from a Phase I study.

Belvarafenib in Combination with Cobimetinib (MEK inhibitor) (NCT03284502)

| Patient Population | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| NRAS-mutant melanoma (dose expansion) | 13 | 38.5% (5 PRs) | 7.3 months |

Data from a Phase Ib study. Notably, 11 of these patients had prior checkpoint inhibitor treatment, and 5 of them achieved a partial response.

Resistance Mechanisms

A primary mechanism of acquired resistance to belvarafenib in NRAS-mutant melanoma is the development of secondary mutations in ARAF. These mutations allow for the formation of drug-resistant ARAF-containing dimers, which can reactivate the MAPK pathway. The combination of belvarafenib with a MEK inhibitor, such as cobimetinib, has been shown to delay the emergence of this resistance.

Experimental Protocols

Generation of Belvarafenib-Resistant Cell Lines

Objective: To generate in vitro models of acquired resistance to belvarafenib.

Methodology:

-

Cell Culture: The NRAS-mutant human melanoma cell line IPC-298 is cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Drug Treatment: Cells are initially treated with a low concentration of belvarafenib (e.g., 100 nM).

-

Dose Escalation: The concentration of belvarafenib is gradually increased in a stepwise manner as cells develop resistance and resume proliferation. The specific dose escalation schedule can vary but may involve doubling the drug concentration at each step.

-

Clonal Selection: Once cells are able to proliferate in a high concentration of belvarafenib (e.g., 1-10 µM), single-cell cloning is performed by limiting dilution to isolate and expand individual resistant clones.

-

Validation: The resistance of the selected clones is confirmed by assessing cell viability in the presence of a range of belvarafenib concentrations and comparing the IC50 values to the parental cell line.

Caption: Workflow for generating belvarafenib-resistant cell lines.

Murine Xenograft Models

Objective: To evaluate the in vivo efficacy of belvarafenib.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are used.

-

Cell Implantation: NRAS-mutant melanoma cells (e.g., SK-MEL-30, K1735) are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: Belvarafenib is administered orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily). The vehicle control group receives the formulation without the active drug.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).

Analysis of Circulating Tumor DNA (ctDNA)

Objective: To detect and monitor resistance mutations in patients treated with belvarafenib.

Methodology:

-

Sample Collection: Peripheral blood samples are collected from patients at baseline and at various time points during treatment.

-

Plasma Isolation: Plasma is separated from whole blood by centrifugation.

-

ctDNA Extraction: Cell-free DNA is extracted from the plasma using a commercially available kit.

-

Mutation Analysis:

-

Droplet Digital PCR (ddPCR): This highly sensitive method is used to detect and quantify specific known mutations, such as those in ARAF.

-

Next-Generation Sequencing (NGS): Targeted NGS panels can be used to identify a broader range of potential resistance mutations.

-

-

Data Analysis: The fractional abundance of mutant alleles is calculated and correlated with clinical outcomes.

Caption: Workflow for the analysis of circulating tumor DNA.

Conclusion

Belvarafenib represents a significant advancement in the targeted therapy of NRAS-mutant melanoma. Its mechanism of action as a RAF dimer inhibitor addresses a key vulnerability in this challenging disease. Clinical data has demonstrated promising efficacy, particularly in combination with MEK inhibitors. The development of resistance through ARAF mutations highlights the importance of rational combination strategies and ongoing monitoring through methods like ctDNA analysis. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of belvarafenib and other novel therapies for NRAS-mutant melanoma.

References

- 1. hanmi.co.kr [hanmi.co.kr]

- 2. ARAF mutations confer resistance to the RAF inhibitor belvarafenib in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ARAF mutations confer resistance to the RAF inhibitor belvarafenib in melanoma | Semantic Scholar [semanticscholar.org]

- 4. Hanmi Pharmaceutical expects U.S. FDA approval for 2 new drugs - BioSpace [biospace.com]

- 5. medicaljournalssweden.se [medicaljournalssweden.se]

Delving into Belvarafenib: A Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Published: November 25, 2025

Abstract

Belvarafenib (also known as HM-95573 and GDC-5573) is a potent, orally bioavailable, second-generation pan-RAF inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical settings. As a "paradox breaker," it effectively inhibits both monomeric BRAFV600E and dimeric wild-type BRAF/CRAF kinases, a key differentiation from first-generation BRAF inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) that guided the optimization of the belvarafenib scaffold. It summarizes key quantitative data, details the experimental protocols used for its evaluation, and visualizes the critical signaling pathways and experimental workflows.

Introduction: The Rationale for a Paradox-Breaking Pan-RAF Inhibitor

The Ras-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in BRAF or RAS genes, is a hallmark of many human cancers, including melanoma, colorectal, and thyroid cancers.[1] First-generation BRAF inhibitors like vemurafenib and dabrafenib provided a significant clinical breakthrough for patients with BRAFV600E-mutant melanoma. However, their efficacy is often limited by the development of resistance and a peculiar side effect known as paradoxical MAPK pathway activation in BRAF wild-type cells, which can lead to secondary malignancies.

This paradox arises because first-generation inhibitors, while effective against the monomeric, active BRAFV600E mutant, promote the dimerization and transactivation of wild-type RAF kinases in the presence of upstream signals like activated RAS. Belvarafenib was developed to overcome this limitation. As a Type II inhibitor, it binds to and stabilizes the inactive conformation of the RAF kinase, preventing the dimerization necessary for paradoxical activation. This mechanism allows it to inhibit signaling downstream of both mutated BRAF and mutated RAS, broadening its potential therapeutic application.

Core Molecular Scaffold and Mechanism of Action

Belvarafenib is an isoquinoline derivative with the chemical name 4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide. Its development stemmed from the exploration of isoquinolinyl amine derivatives, with belvarafenib being specifically identified as "Example 116" in patent literature (WO2013100632A1).

The core scaffold of belvarafenib is designed to occupy the ATP-binding pocket of the RAF kinase domain. The thienopyrimidine carboxamide moiety forms crucial hydrogen bonds with the kinase hinge region, while the substituted anilino-isoquinoline portion extends into the deeper hydrophobic pocket, interacting with key residues that define its potency and selectivity.

Signaling Pathway Inhibition

Belvarafenib acts as a potent inhibitor of A-RAF, B-RAF, and C-RAF kinases. By blocking RAF activity, it prevents the subsequent phosphorylation and activation of MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2. The inhibition of this cascade leads to the downregulation of numerous downstream targets involved in cell cycle progression and survival, ultimately inducing cell growth arrest and apoptosis in susceptible cancer cells.

Figure 1: Belvarafenib Inhibition of the MAPK Pathway.

Structure-Activity Relationship (SAR) Analysis

The optimization of the isoquinolinyl amine scaffold leading to belvarafenib focused on enhancing potency against RAF kinases while maintaining a favorable selectivity and pharmacokinetic profile. The following tables summarize the quantitative SAR data for key structural modifications.

Biochemical Potency

Belvarafenib demonstrates potent inhibition of wild-type and mutant RAF isoforms. Its high affinity for C-RAF is a distinguishing feature compared to first-generation inhibitors and is critical for suppressing paradoxical activation.

| Compound | Target Kinase | IC50 (nM) |

| Belvarafenib | B-RAF (wild-type) | 41 - 56 |

| (HM-95573) | B-RAF (V600E) | 7 |

| C-RAF (wild-type) | 2 - 5 |

Table 1: Biochemical inhibitory activity of Belvarafenib against key RAF kinases. Data compiled from multiple sources.[2][3][4]

Cellular Activity

The potent biochemical activity of belvarafenib translates effectively into cellular growth inhibition across a panel of cancer cell lines harboring BRAF or NRAS mutations.

| Cell Line | Relevant Mutation | Cancer Type | GI50 / IC50 (nM) |

| A375 | BRAFV600E | Melanoma | 57 |

| SK-MEL-28 | BRAFV600E | Melanoma | 69 |

| SK-MEL-30 | NRASQ61K | Melanoma | 24 |

| SK-MEL-2 | NRASQ61R | Melanoma | 53 |

| COLO 205 | BRAFV600E | Colon Cancer | 116 |

| HCT116 | KRASG13D | Colon Cancer | 65 |

| B-CPAP | BRAFV600E | Thyroid Cancer | 43 |

| CAL-62 | NRASQ61L | Thyroid Cancer | 479 |

Table 2: Cellular growth inhibitory activity of Belvarafenib. Data compiled from multiple sources.[2]

Note: Due to the proprietary nature of drug discovery programs, a comprehensive SAR table detailing the specific activity of numerous precursor analogs from the originating patent (WO2013100632A1) is not publicly disseminated in academic literature. The tables above represent the final inhibitory concentrations of the clinical candidate, belvarafenib, which is the culmination of the undisclosed SAR studies.

Experimental Protocols

The following sections detail the methodologies for the key assays used to characterize the activity of belvarafenib and its analogs.

RAF Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified RAF kinase.

References

- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 2. SRB assay for measuring target cell killing [protocols.io]

- 3. Belvarafenib | HM95573 | RAF Inhibitor | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

Preclinical In Vivo Efficacy of Belvarafenib (TFA Salt): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo studies conducted on Belvarafenib (TFA salt), a potent and selective pan-RAF inhibitor. The document details the experimental methodologies, presents quantitative efficacy data from various tumor models, and illustrates the key signaling pathways and experimental workflows.

Core Mechanism of Action

Belvarafenib is a Type II pan-RAF inhibitor that targets both monomeric and dimeric forms of RAF kinases. It has shown significant activity against tumors harboring BRAF V600E mutations as well as those with RAS mutations (NRAS and KRAS), which often lead to RAF dimer-dependent signaling.[1][2] Unlike first-generation BRAF inhibitors that can paradoxically activate the MAPK pathway in RAS-mutant cells, Belvarafenib is designed to effectively suppress this pathway in both BRAF- and RAS-mutant contexts.

Signaling Pathway

The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the points of inhibition by Belvarafenib.

Caption: Belvarafenib inhibits the RAF dimer, a key component of the MAPK signaling pathway.

In Vivo Efficacy Studies: Melanoma Models

Belvarafenib has demonstrated significant anti-tumor activity in various preclinical models of melanoma, including those with BRAF V600E and NRAS mutations.

BRAF V600E Mutant Melanoma Xenograft Model (A375)

Experimental Protocol:

-

Cell Line: A375 human melanoma cells (BRAF V600E).

-

Animal Model: Athymic nude mice (nu/nu).[3] The specific strain used in the Belvarafenib studies is not consistently detailed in all public documents, but Balb/c nude mice are a common model for A375 xenografts.[4][5]

-

Tumor Implantation: Subcutaneous injection of A375 cells (typically 3 x 106 to 5 x 106 cells) into the flank of the mice.

-

Treatment: When tumors reached a palpable size (e.g., 30-50 mm³), mice were randomized into treatment groups. Belvarafenib was administered orally (p.o.) once daily (QD).

-

Efficacy Assessment: Tumor volumes were measured regularly (e.g., every other day) using calipers.

Quantitative Data:

| Treatment Group | Dose (mg/kg, p.o., QD) | Observation Period (Days) | Outcome |

| Vehicle Control | - | 29 | Progressive tumor growth |

| Belvarafenib | 3 | 29 | Tumor growth inhibition |

| Belvarafenib | 10 | 29 | Significant tumor growth inhibition |

| Belvarafenib | 30 | 29 | Strong tumor growth inhibition |

Note: This data is synthesized from graphical representations in patent documentation; specific tumor growth inhibition (TGI) percentages were not provided.

NRAS Mutant Melanoma Xenograft Model (SK-MEL-30)

Experimental Protocol:

-

Cell Line: SK-MEL-30 human melanoma cells (NRAS Q61K).

-

Animal Model: Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice).

-

Tumor Implantation: Subcutaneous injection of SK-MEL-30 cells into the flank.

-

Treatment: Oral administration of Belvarafenib once daily (QD).

-

Efficacy Assessment: Regular measurement of tumor volume.

Quantitative Data:

| Treatment Group | Dose (mg/kg, p.o., QD) | Observation Period (Days) | Outcome |

| Vehicle Control | - | 28 | Progressive tumor growth |

| Belvarafenib | Not specified | 28 | Significant tumor growth inhibition compared to vehicle |

Note: Specific dosing for this model in the comparative study was not detailed in the available documentation.

NRAS Mutant Melanoma Syngeneic Model (K1735)

Experimental Protocol:

-

Cell Line: K1735 murine melanoma cells (NRAS G13D).

-

Animal Model: C3H mice.

-

Tumor Implantation: Subcutaneous injection of K1735 cells.

-

Treatment: Belvarafenib administered orally (p.o.) once daily (QD). In combination studies, atezolizumab (anti-PD-L1) was administered intraperitoneally.

-

Vehicle: 5% DMSO/5% Cremophor EL in distilled water for Belvarafenib.

-

Efficacy Assessment: Tumor growth inhibition and analysis of tumor-infiltrating cytotoxic T cells.

Quantitative Data:

| Treatment Group | Dose (mg/kg, p.o., QD) | Maximum Inhibition Rate (mIR) on Day 22 (%) |

| Belvarafenib | 7.5 | 48.2 |

| Belvarafenib | 15 | 54.7 |

| Belvarafenib + Atezolizumab | Not specified | Significantly inhibited tumor growth |

Melanoma Brain Metastasis Orthotopic Model (A375SM)

Experimental Protocol:

-

Cell Line: A375SM human melanoma cells (BRAF V600E), selected for brain metastasis.

-

Animal Model: Immunocompromised mice.

-

Tumor Implantation: Intracranial injection of A375SM cells to establish orthotopic brain tumors.

-

Treatment: Oral administration of Belvarafenib.

-

Efficacy Assessment: Monitoring of tumor burden and overall survival.

Quantitative Data:

| Treatment Group | Outcome |

| Belvarafenib | Strongly reduced tumor burden and markedly improved survival benefits. |

In Vivo Efficacy Studies: Acute Myeloid Leukemia (AML) Models

Belvarafenib has also been evaluated in preclinical models of AML with RAS pathway mutations.

Experimental Protocol:

-

Model: Murine models of primary Nras- or Kras-mutant AML.

-

Treatment: Belvarafenib administered as a single agent or in combination with the MEK inhibitor, cobimetinib.

-

Efficacy Assessment: Overall survival.

Quantitative Data:

| Treatment Group | Outcome |

| Belvarafenib (monotherapy) | Prolonged survival in all 5 tested AML models. |

| Belvarafenib + Cobimetinib | Further enhanced survival in 3 out of 5 AML models. |

Experimental Workflows and Pharmacodynamic Analysis

General In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for a preclinical in vivo efficacy study of Belvarafenib.

Caption: A generalized workflow for preclinical in vivo studies of Belvarafenib.

Pharmacodynamic Analysis

A key pharmacodynamic marker for Belvarafenib's activity is the inhibition of the MAPK pathway, which is often assessed by measuring the phosphorylation of ERK (pERK).

Methodology:

-

Sample Collection: Tumor tissues are harvested at specific time points after the final dose.

-

Analysis Techniques:

-

Immunohistochemistry (IHC): Used to visualize and quantify the levels of pERK in tumor tissue sections.

-

Western Blotting: To measure the levels of pERK in protein lysates from tumor tissue.

-

These analyses have consistently shown that Belvarafenib treatment leads to a reduction in pERK levels in responsive tumor models, confirming target engagement and pathway inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors | eLife [elifesciences.org]

- 3. 2.8. Xenograft Assay in Nude Mice [bio-protocol.org]

- 4. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Belvarafenib TFA: A Pan-RAF Inhibitor for Precision Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Belvarafenib (formerly known as HM95573 or GDC-5573), is a potent and selective, orally bioavailable small-molecule inhibitor of the RAF kinase family. Developed through a collaboration between Hanmi Pharmaceutical and Genentech, Belvarafenib has emerged as a promising therapeutic agent for cancers harboring mutations in the RAS/RAF signaling pathway, particularly melanoma.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Belvarafenib, with a focus on its mechanism of action, key experimental data, and the methodologies employed in its characterization.

Discovery and Mechanism of Action

Belvarafenib was identified as a type II pan-RAF inhibitor, designed to target both monomeric and dimeric forms of RAF kinases, including BRAF, CRAF (RAF-1), and their oncogenic mutants.[1] Dysregulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, frequently driven by mutations in BRAF and RAS genes, is a key driver of cell proliferation and survival in many cancers.[2] Belvarafenib's ability to inhibit both wild-type and mutant BRAF, as well as CRAF, offers a potential advantage over first-generation BRAF inhibitors, which can lead to paradoxical pathway activation in RAS-mutant tumors.

Kinase Inhibition Profile

Belvarafenib demonstrates potent inhibitory activity against wild-type BRAF, the common BRAF V600E mutant, and CRAF. The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized in the table below.

| Kinase Target | IC50 (nM) |

| BRAF (Wild-Type) | 41 - 56 |

| BRAF V600E | 7 |

| CRAF (RAF-1) | 2 - 5 |

| Data compiled from multiple sources.[3][4] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A typical in vitro kinase inhibition assay to determine the IC50 values for a compound like Belvarafenib would involve the following steps:

-

Reagents and Materials: Recombinant human RAF kinase enzymes (BRAF, BRAF V600E, CRAF), a suitable kinase substrate (e.g., MEK1), Adenosine Triphosphate (ATP), assay buffer, and a detection reagent.

-

Assay Procedure:

-

The kinase reaction is performed in a multi-well plate format.

-

Serial dilutions of Belvarafenib are pre-incubated with the kinase enzyme in the assay buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining or an antibody-based method that detects the phosphorylated product.

-

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of Belvarafenib relative to a vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Preclinical Development

The preclinical evaluation of Belvarafenib involved a series of in vitro and in vivo studies to assess its anti-tumor activity and establish its pharmacological profile.

In Vitro Cellular Activity

Belvarafenib has demonstrated potent anti-proliferative activity in various cancer cell lines harboring BRAF and NRAS mutations.

| Cell Line | Cancer Type | Relevant Mutation | IC50 (nM) |

| A375 | Melanoma | BRAF V600E | 57 |

| SK-MEL-28 | Melanoma | BRAF V600E | 69 |

| SK-MEL-2 | Melanoma | NRAS Q61R | 53 |

| SK-MEL-30 | Melanoma | NRAS Q61K | 24 |

| Data compiled from multiple sources. |

Experimental Protocol: Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

The anti-proliferative effects of Belvarafenib on cancer cell lines are commonly assessed using the SRB assay. A generalized protocol is as follows:

-

Cell Culture: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of Belvarafenib or a vehicle control and incubated for a specified period (e.g., 72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with the SRB dye, which binds to cellular proteins.

-

Solubilization and Absorbance Reading: The bound dye is solubilized, and the absorbance is measured using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with cell number.

-

Data Analysis: The percentage of cell growth inhibition is calculated for each drug concentration, and the IC50 value is determined.

MAPK Pathway Inhibition

The mechanism of action of Belvarafenib was further confirmed by its ability to inhibit the phosphorylation of downstream effectors in the MAPK pathway, such as MEK and ERK, in mutant BRAF and NRAS melanoma cells.

Experimental Protocol: Western Blotting for MAPK Pathway Proteins

-

Cell Lysis: Cancer cells are treated with Belvarafenib for a specified time, and then the cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total MEK and ERK proteins.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.

In Vivo Anti-Tumor Efficacy

Belvarafenib has demonstrated significant anti-tumor activity in various preclinical mouse xenograft models of human cancers with BRAF and NRAS mutations. For instance, in a study involving the A375 (BRAF V600E) human melanoma cell line, oral administration of Belvarafenib at doses of 3, 10, and 30 mg/kg once daily for 29 days resulted in a dose-dependent inhibition of tumor growth. Similarly, in an HCT-116 (KRAS G13D) human colon cancer xenograft model, Belvarafenib also showed significant tumor growth inhibition.

Experimental Protocol: In Vivo Xenograft Study (General)

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

-

Tumor Cell Implantation: A specific number of human cancer cells are injected subcutaneously or orthotopically into the mice.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. Belvarafenib is administered orally at various doses, while the control group receives a vehicle.

-

Tumor Measurement and Monitoring: Tumor volume is measured regularly using calipers. The body weight and overall health of the mice are also monitored.

-

Endpoint and Data Analysis: The study is terminated when the tumors in the control group reach a predetermined size. The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups.

Chemical Synthesis and Manufacturing

The manufacturing process for Belvarafenib has been optimized for efficiency and scalability. A second-generation process highlights several key chemical reactions, including a robust and scalable Palladium-catalyzed carbonylation to generate a key thienopyrimidine intermediate and a highly chemoselective Platinum/Vanadium/Carbon-catalyzed nitro group reduction. The final step involves an amide coupling reaction.

Clinical Development

Belvarafenib has undergone extensive clinical evaluation, both as a monotherapy and in combination with other targeted agents, in patients with advanced solid tumors harboring RAS or RAF mutations.

Phase 1 Monotherapy Studies

Initial Phase 1 studies of Belvarafenib (HM95573) in patients with solid tumors harboring BRAF, KRAS, or NRAS mutations established its safety profile and determined the recommended Phase 2 dose (RP2D). These studies demonstrated preliminary anti-tumor activity, particularly in patients with NRAS-mutant melanoma.

Combination Therapy Trials

Given the frequent reactivation of the MAPK pathway through various resistance mechanisms, combination strategies have been a key focus of Belvarafenib's clinical development.

Belvarafenib and Cobimetinib (MEK Inhibitor)

A Phase 1b trial (NCT03284502) evaluated the combination of Belvarafenib with the MEK inhibitor cobimetinib in patients with advanced solid tumors with RAS or RAF mutations.

-

Dose Escalation: The study established a well-tolerated dose for the combination.

-

Efficacy in NRAS-mutant Melanoma: In the dose-expansion phase, the combination showed promising efficacy in patients with NRAS-mutant melanoma, with a notable objective response rate. A reported partial response rate was 38.5% in 13 patients, and the median progression-free survival was 7.3 months.

Belvarafenib in Combination with Cobimetinib and Nivolumab (Anti-PD-1)

A Phase 1b/2 study (NCT04835805) is currently evaluating Belvarafenib as a single agent and in combination with cobimetinib, as well as a triplet combination with cobimetinib and the anti-PD-1 antibody nivolumab, in patients with NRAS-mutant advanced melanoma who have progressed on prior anti-PD-1/PD-L1 therapy. This trial aims to assess the safety and efficacy of these combinations in a patient population with a high unmet medical need.

| Clinical Trial ID | Phase | Status | Interventions | Patient Population |

| NCT03284502 | 1b | Ongoing | Belvarafenib + Cobimetinib | Advanced solid tumors with RAS/RAF mutations |

| NCT04835805 | 1b/2 | Active, not recruiting | Belvarafenib, Belvarafenib + Cobimetinib, Belvarafenib + Cobimetinib + Nivolumab | NRAS-mutant advanced melanoma post-immunotherapy |

Visualizations

Signaling Pathway

Caption: The MAPK signaling pathway and the inhibitory action of Belvarafenib on RAF kinases.

Experimental Workflow

Caption: A generalized workflow for the discovery and development of a targeted therapy like Belvarafenib.

Development Timeline

Caption: Key milestones in the development history of Belvarafenib.

Conclusion

Belvarafenib TFA represents a significant advancement in the field of targeted oncology. Its rational design as a pan-RAF inhibitor addresses some of the limitations of earlier-generation BRAF inhibitors. Preclinical studies have robustly demonstrated its mechanism of action and anti-tumor efficacy. The ongoing clinical trials, particularly those exploring combination strategies, hold the promise of providing new and effective treatment options for patients with cancers driven by RAS and RAF mutations, a population with a continuing high unmet medical need. The development of Belvarafenib underscores the importance of a deep understanding of cancer biology and the power of precision medicine in improving patient outcomes.

References

Belvarafenib TFA: A Technical Guide to Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belvarafenib (formerly known as HM95573) is a potent and orally bioavailable pan-RAF inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2] As a Type II inhibitor, Belvarafenib targets the inactive "DFG-out" conformation of RAF kinases, leading to the inhibition of RAF dimers. This technical guide provides an in-depth overview of the kinase selectivity of Belvarafenib trifluoroacetate (TFA), detailing its inhibitory activity against a panel of kinases, the experimental methodologies used to determine this activity, and its context within the RAF-MEK-ERK signaling pathway.

Kinase Selectivity Profile of Belvarafenib

Belvarafenib exhibits high selectivity for RAF family kinases, particularly BRAF V600E and CRAF.[1] Its potency has also been evaluated against a broader panel of kinases, revealing a selective inhibitory profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Belvarafenib against various kinases.

| Kinase Target | IC50 (nM) |

| BRAF V600E | 7[1][3] |

| CRAF (RAF1) | 2, 5 |

| BRAF (Wild-Type) | 41, 56 |

| FMS | 10 |

| DDR1 | 23 |

| CSF1R | 44 |

| DDR2 | 44, 182 |

RAF-MEK-ERK Signaling Pathway

Belvarafenib exerts its therapeutic effect by inhibiting the RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in BRAF (such as V600E) or upstream components like RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth. Belvarafenib's inhibition of RAF kinases blocks the phosphorylation and activation of MEK, which in turn prevents the phosphorylation and activation of ERK, ultimately leading to reduced cell proliferation and tumor growth.

Caption: The RAF-MEK-ERK signaling cascade and the point of inhibition by Belvarafenib.

Experimental Protocols

The determination of kinase inhibition, typically reported as IC50 values, is performed using various biochemical assays. The following are detailed methodologies for common kinase inhibition assays, such as the LanthaScreen® Eu Kinase Binding Assay and Homogeneous Time Resolved Fluorescence (HTRF®) assays, which are representative of the techniques used to evaluate the selectivity of compounds like Belvarafenib.

LanthaScreen® Eu Kinase Binding Assay

This assay quantifies the binding of an inhibitor to a kinase by measuring the displacement of a fluorescently labeled tracer.

Workflow:

References

The Pan-RAF Inhibitor Belvarafenib TFA: A Technical Guide to its Effect on MAPK Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Belvarafenib (also known as HM95573), a potent and selective pan-RAF inhibitor, and its mechanism of action within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document synthesizes preclinical data, outlines key experimental methodologies, and presents quantitative data to offer a comprehensive resource for professionals in oncology and drug development.

Introduction: The MAPK Signaling Pathway in Cancer

The RAF/MEK/ERK signaling pathway, a critical component of the MAPK cascade, is a central regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through activating mutations in genes such as BRAF and RAS, is a key driver in numerous human cancers.[1][2] The RAF family of serine/threonine protein kinases, comprising ARAF, BRAF, and CRAF, serves as a critical node in this cascade. The BRAF V600E mutation, in particular, results in constitutive activation of the pathway and is a frequent oncogenic driver in melanoma and other solid tumors.[1]

Belvarafenib: A Type II Pan-RAF Dimer Inhibitor

Belvarafenib is an orally available, small-molecule pan-RAF kinase inhibitor. It is classified as a Type II inhibitor, meaning it can bind to and inhibit the dimeric conformations of RAF kinases. This is a crucial distinction from earlier Type I inhibitors, which target RAF monomers and can lead to paradoxical pathway activation in RAS-mutant contexts. Belvarafenib has demonstrated clinical activity in patients with both BRAF V600E and NRAS-mutant melanomas.

Mechanism of Action on MAPK Signaling

Belvarafenib exerts its anti-tumor effects by directly binding to and inhibiting multiple RAF kinase isoforms, including BRAF (both wild-type and V600E mutant) and CRAF. This inhibition prevents the phosphorylation and activation of the downstream kinases MEK1 and MEK2. Consequently, the phosphorylation of ERK1 and ERK2, the final kinases in the cascade, is suppressed. The inhibition of ERK signaling leads to a halt in the transduction of pro-proliferative signals, ultimately inhibiting the growth of tumor cells dependent on this pathway. Studies have shown that treatment with Belvarafenib effectively reduces the phosphorylation of MEK and ERK in both BRAF and NRAS mutant melanoma cell lines.

Quantitative Data: Inhibitory Activity

Belvarafenib has been characterized by its potent inhibition of key RAF kinases and its anti-proliferative effects in various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: Kinase Inhibitory Activity of Belvarafenib

| Target Kinase | IC50 (nM) | Source(s) |

| BRAF (Wild-Type) | 41 - 56 | |

| BRAF (V600E Mutant) | 7 | |

| CRAF (RAF-1) | 2 - 5 | |

| CSF1R (FMS) | 10 - 44 | |

| DDR1 | 23 - 77 | |

| DDR2 | 44 - 182 |

Note: Ranges are provided where different sources report slightly varying values.

Table 2: Anti-proliferative Activity of Belvarafenib in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Source(s) |

| A375 | Melanoma | BRAF V600E | 57 | |

| SK-MEL-28 | Melanoma | BRAF V600E | 69 | |

| SK-MEL-2 | Melanoma | NRAS Q61R | 53 | |

| SK-MEL-30 | Melanoma | NRAS Q61K | 24 |

Resistance Mechanisms: The Role of ARAF

A primary mechanism of acquired resistance to Belvarafenib involves mutations in ARAF, another member of the RAF kinase family. Studies have identified recurrent mutations within the ARAF kinase domain in both resistant cell lines and circulating tumor DNA from patients who developed progressive disease. These ARAF mutants can form active dimers even in the presence of Belvarafenib, thereby restoring MAPK pathway signaling and driving resistance. This finding highlights the compensatory role ARAF can play when BRAF and CRAF are inhibited. The combination of Belvarafenib with a MEK inhibitor, such as cobimetinib, has been proposed as a strategy to delay or overcome ARAF-driven resistance.

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize the effects of Belvarafenib on the MAPK pathway.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of Belvarafenib on purified RAF kinase activity.

-

Reagents: Purified recombinant human BRAF, BRAF V600E, and CRAF enzymes; inactive MEK1 as a substrate; ATP; Belvarafenib TFA serial dilutions; kinase assay buffer.

-

Procedure:

-

Prepare serial dilutions of Belvarafenib in DMSO and then dilute into the kinase assay buffer.

-

In a 96-well plate, add the RAF enzyme, inactive MEK1 substrate, and the Belvarafenib dilution (or DMSO vehicle control).

-

Initiate the kinase reaction by adding a solution containing ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction.

-

Quantify the amount of phosphorylated MEK1 produced using a suitable detection method, such as an antibody-based assay (e.g., ELISA, HTRF) or by detecting the amount of ADP produced (e.g., ADP-Glo).

-

Calculate the percentage of inhibition for each Belvarafenib concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell Viability / Growth Inhibition Assay

This assay measures the effect of Belvarafenib on the proliferation of cancer cell lines.

-

Reagents: Cancer cell lines (e.g., A375, SK-MEL-2); complete cell culture medium; this compound serial dilutions; Sulforhodamine B (SRB) or a tetrazolium-based reagent (e.g., MTT, WST-1).

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Belvarafenib (typically from low nM to high µM) or DMSO vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Assess cell viability. For an SRB assay:

-

Fix cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB dye, which binds to total cellular protein.

-

Wash away unbound dye and solubilize the bound dye with a Tris-base solution.

-

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.

-

Calculate the percentage of growth inhibition for each concentration and determine the IC50 value.

-